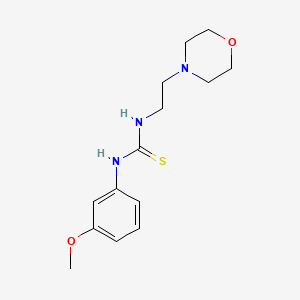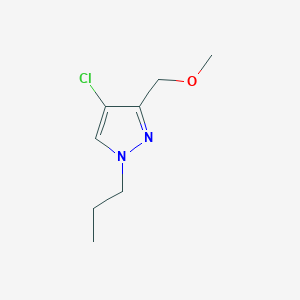
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is thought to act as an antagonist at the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole may alter the release of various neurotransmitters and modulate the activity of other signaling pathways in the brain.
Biochemical and Physiological Effects:
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been shown to have a variety of effects on the brain and body, including alterations in the release of dopamine, glutamate, and GABA. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been shown to modulate the activity of the HPA axis, which is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant effects of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole.
実験室実験の利点と制限
One advantage of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the specific effects of CB1 receptor blockade on various biological processes. However, one limitation of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, including investigating its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, further studies could investigate the potential therapeutic applications of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole for various psychiatric and neurological disorders. Finally, future research could aim to develop new and more selective CB1 receptor antagonists that could be used in both basic and clinical research.
合成法
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-3-hydroxy-1-propyl-1H-pyrazole with formaldehyde and methanol. This reaction results in the formation of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, which can then be purified and used in scientific experiments.
科学的研究の応用
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the effects of stress on the brain and the role of the endocannabinoid system in regulating anxiety and depression. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been used to investigate the mechanisms underlying addiction and withdrawal, as well as the effects of various drugs on the brain.
特性
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASSJGAKBEUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)
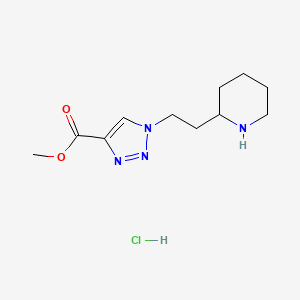
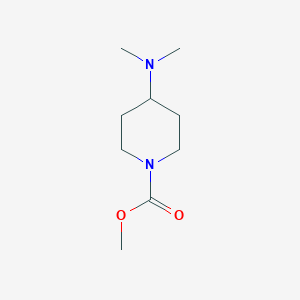
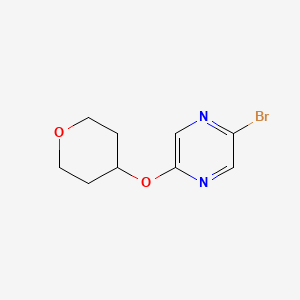
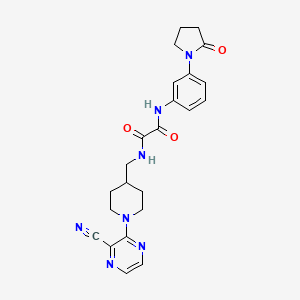
![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)
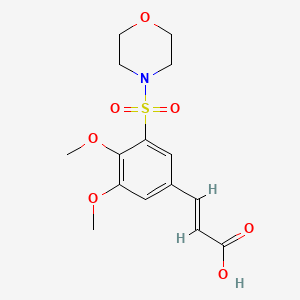
![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)
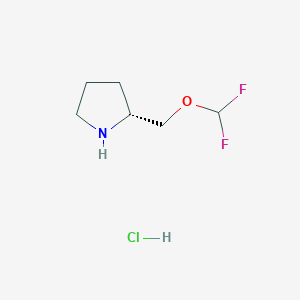
![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)

